[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine: is a deuterium-labeled phospholipid, commonly referred to as 17:0-18:1 PC-d5 . This compound is a stable isotope, ideal for lipidomics and metabolomics studies. It is used extensively in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine involves the incorporation of deuterium into the phospholipid structure. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of fatty acids at the sn-1 and sn-2 positions. The deuterium labeling is achieved through the use of deuterated reagents during the synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes rigorous quality control measures to maintain the deuterium labeling and the overall integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phospholipids, while reduction may produce reduced forms of the phospholipid .
Scientific Research Applications
Chemistry: 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine is used in lipidomics and metabolomics to study lipid profiles and metabolic pathways. Its stable isotope labeling allows for precise quantitation and analysis of lipid species .
Biology: In biological research, this compound is used to investigate cell membrane dynamics, lipid metabolism, and signaling pathways. It helps in understanding the role of phospholipids in cellular processes .
Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of lipid-based drugs. It also aids in the development of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and nutritional supplements. Its stable isotope labeling ensures consistency and reliability in product formulations .
Mechanism of Action
The mechanism of action of 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The deuterium labeling allows for tracking and quantitation in various biological systems. The compound interacts with specific molecular targets, such as enzymes and receptors, to modulate cellular functions .
Comparison with Similar Compounds
- 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphocholine
- 1-heptadecanoyl-2-oleoyl-sn-glycerol(d5)
- 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphoethanolamine
- 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphoglycerol
Comparison: 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine is unique due to its specific fatty acid composition and deuterium labeling. Compared to similar compounds, it offers distinct advantages in lipidomics and metabolomics studies, providing precise quantitation and analysis. Its unique structure allows for specific interactions with cellular components, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C43H84NO8P |
---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1/i39D2,40D2,41D |
InChI Key |
SXNXGNVZTLZDHE-VMXKQYCESA-N |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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